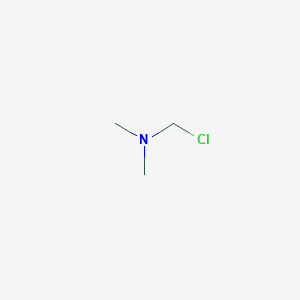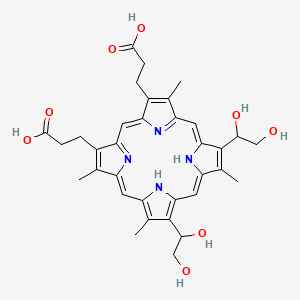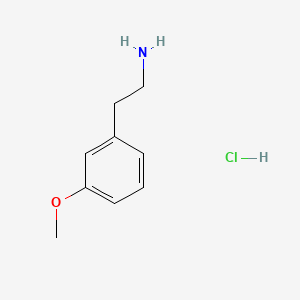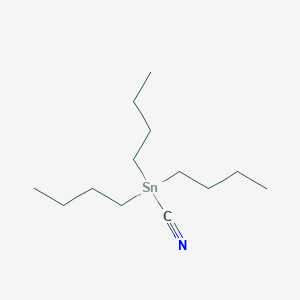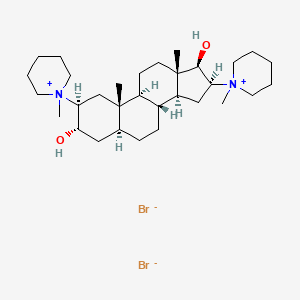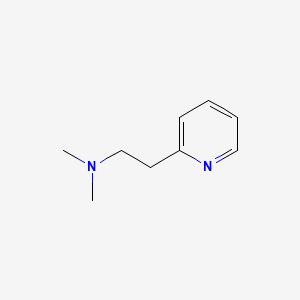
2-(2-Dimethylaminoethyl)pyridine
Vue d'ensemble
Description
- 2-(2-Dimethylaminoethyl)pyridine , also known as DMAP , is a heterocyclic compound with the chemical formula C9H14N2 . It contains a pyridine ring substituted with a dimethylaminoethyl group at the 2-position.
- DMAP is widely used as a catalyst in organic synthesis, particularly in acylation reactions. Its basicity and nucleophilicity make it an effective catalyst for esterification and amidation reactions.
Synthesis Analysis
- DMAP can be synthesized through various methods, including alkylation of pyridine with dimethylaminoethyl chloride or dimethylaminoethyl bromide .
- The reaction typically involves the substitution of a hydrogen atom in the pyridine ring with the dimethylaminoethyl group.
Molecular Structure Analysis
- DMAP has a six-membered pyridine ring with a dimethylaminoethyl substituent at the 2-position.
- The linear formula is C9H14N2 , and the molecular weight is approximately 150.22 g/mol .
Chemical Reactions Analysis
- DMAP serves as a nucleophilic catalyst in various reactions, including acylation , esterification , and amidation .
- It facilitates the formation of acylated or amidated products by enhancing the electrophilicity of carbonyl compounds.
Physical And Chemical Properties Analysis
- Density : 1.0±0.1 g/cm³
- Boiling Point : 214.8±23.0 °C at 760 mmHg
- Flash Point : 83.7±22.6 °C
- Molar Refractivity : 46.9±0.3 cm³/mol
- Polar Surface Area : 16 Ų
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- 2-(2-Dimethylaminoethyl)pyridine derivatives, such as 4-(N,N-Dimethylamino)pyridine, play a crucial role in chemical reactions. For instance, they are involved in the acylation of inert alcohols and phenols under base-free conditions, acting as recyclable catalysts. This reaction mechanism involves direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).
Catalysis and Organic Chemistry
- In organic synthesis, 2-(dimethylamino)pyridine, along with its derivatives like 4-(dimethylamino)pyridine, are used as catalytic pyridines. They aid in synthesizing fundamental classes of organic compounds, demonstrating their versatility in this field (Strekowski, Fernando, & Paranjpe, 2013).
Molecular and Structural Studies
- Studies on compounds like 4-(dimethylamino)pyridine, which is protonated on the pyridine N atom, help in understanding molecular structures and interactions. These studies can involve hydrogen bonding and analysis of molecular units (Willett & Haddad, 2000).
Photophysical Properties
- Research on derivatives such as trans-2-[4-(N,N-dimethylaminostyryl)]pyridine has shed light on their photophysical properties, demonstrating unique fluorescence characteristics in different solvents. This understanding is crucial for applications in fields like photonics and molecular electronics (Sonu, Tiwari, Sarmah, Roy, & Saha, 2014).
Surface Chemistry
- The use of 4-(dimethylamino)pyridine in surface chemistry, particularly in the formation of adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces, has been explored. Such studies are significant for understanding surface interactions and material sciences (Gandubert & Lennox, 2006).
Environmental and Biological Analysis
- In the field of environmental and biological analysis, pyridine derivatives like 4-dimethylaminopyridine (DMAP) are utilized in novel extraction methods for analyzing biological fluids. Techniques like electromembrane extraction coupled with dispersive liquid-liquid microextraction are applied for efficient and sensitive analysis (Arjomandi-Behzad, Yamini, & Rezazadeh, 2014).
Safety And Hazards
- DMAP is used primarily in research and development. It is not for medicinal or household use .
- Safety precautions include avoiding dust formation, skin contact, and inhalation. Proper protective equipment should be worn.
Orientations Futures
- Further research could explore novel derivatives of DMAP with enhanced catalytic properties or modified reactivity profiles.
- Investigating its potential applications beyond organic synthesis, such as in medicinal chemistry or materials science, would be valuable.
Propriétés
IUPAC Name |
N,N-dimethyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-5,7H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJGPDCPMCUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212328 | |
| Record name | Pyridine, 2-(2-(dimethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Dimethylaminoethyl)pyridine | |
CAS RN |
6304-27-4 | |
| Record name | N,N-Dimethyl-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(2-(dimethylamino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6304-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-(2-(dimethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyridine-2-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Dimethylaminoethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6PA2X446 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





